molecular formula C21H40O4 B12735898 1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate CAS No. 84006-25-7

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate

Cat. No.: B12735898
CAS No.: 84006-25-7
M. Wt: 356.5 g/mol
InChI Key: LHOYOTGDPNOGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is an organic compound with the molecular formula C21H40O4 It is a derivative of undecanoic acid and is characterized by the presence of a hexanoyloxy group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate can be synthesized through esterification reactions. One common method involves the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release undecanoic acid, which may interact with cellular pathways. The compound’s effects on enzymes and receptors are areas of ongoing research, with studies focusing on its potential to modulate biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate
  • 1-Methyl-2-((1-oxodecyl)oxy)propyl undecanoate

Uniqueness

1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

84006-25-7

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

3-hexanoyloxybutan-2-yl undecanoate

InChI

InChI=1S/C21H40O4/c1-5-7-9-10-11-12-13-15-17-21(23)25-19(4)18(3)24-20(22)16-14-8-6-2/h18-19H,5-17H2,1-4H3

InChI Key

LHOYOTGDPNOGNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.